molecular formula C11H12FN B2716774 4-Fluoro-3-isopropyl-1H-indole CAS No. 1779130-10-7

4-Fluoro-3-isopropyl-1H-indole

Cat. No.: B2716774
CAS No.: 1779130-10-7
M. Wt: 177.222
InChI Key: IGSHJUARCAZISO-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropyl-1H-indole is a derivative of indole, a heterobicyclic compound . It is a fluorinated heterocyclic building block used as a synthesis intermediate for APIs and dyes in applications of drug discovery and photonics . The molecular formula of this compound is C11H12FN .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, such as this compound, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks like aryl hydrazines, ketones, and alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 177.22 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the search results. The molecular formula of this compound is C11H12FN, and it has a molecular weight of 177.22 .

Scientific Research Applications

HIV-1 Attachment Inhibition

Research on indole derivatives, including 4-fluoro variants, has shown their potential in interfering with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. A specific 4-fluoro derivative demonstrated enhanced potency and oral bioavailability in animal models, indicating its promise as a novel HIV-1 attachment inhibitor with potential applications in antiretroviral therapy (Tao Wang et al., 2003).

Chemical Synthesis and Functionalization

The ability to selectively functionalize indoles, including fluoroalkylation at the C4-position, is critical for synthesizing complex molecules for pharmaceuticals and materials science. A catalytic C4-selective fluoroalkylation method using a removable directing group has been developed, expanding the toolbox for synthesizing heteroarenes with enhanced properties (A. Borah & Zhuangzhi Shi, 2017).

Dye-Sensitized Solar Cells

Indole derivatives have found applications in the development of high-efficiency dye-sensitized solar cells (DSSCs). Structural engineering of the electron donor group in indole-based organic dyes has led to significant improvements in the photovoltaic performance of DSSCs, demonstrating the role of indole derivatives in advancing renewable energy technologies (Jung-Min Ji et al., 2020).

Fluoroacetylation for Organic Synthesis

A novel method for the fluoroacetylation of indoles using fluorinated acetic acids has been developed to synthesize diverse fluoromethyl indol-3-yl ketones. This approach, which operates under catalyst- and additive-free conditions, illustrates the expanding capabilities in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science (Shun-Jiang Yao et al., 2016).

Safety and Hazards

While specific safety and hazard information for 4-Fluoro-3-isopropyl-1H-indole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives, including 4-Fluoro-3-isopropyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, the development of new synthetic methods and the exploration of their biological potential are promising future directions .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of effects at the molecular and cellular level.

Properties

IUPAC Name

4-fluoro-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-7(2)8-6-13-10-5-3-4-9(12)11(8)10/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSHJUARCAZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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